2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide
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Overview
Description
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a methoxy and methyl-substituted pyrimidine ring, and a propyl group attached to the sulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The process begins with the preparation of the sulfonyl chloride intermediate, which is then reacted with 4-methoxy-6-methylpyrimidin-2-amine under controlled conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction: Products include sulfoxides and sulfones.
Hydrolysis: Products include the corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide
- 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide
Uniqueness
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine and benzene rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H18ClN3O3S |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H18ClN3O3S/c1-4-9-19(15-17-11(2)10-14(18-15)22-3)23(20,21)13-8-6-5-7-12(13)16/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
YVOJLVVBKADKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NC(=CC(=N1)OC)C)S(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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